Cas no 389070-82-0 (N-{5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-ylmethyl}-2,4-dichlorobenzamide)

N-{5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-ylmethyl}-2,4-dichlorobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-{5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-ylmethyl}-2,4-dichlorobenzamide
- AKOS024578927
- N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide
- N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide
- F0507-3128
- 389070-82-0
- N-((5-(butylthio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dichlorobenzamide
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- Inchi: 1S/C20H18Cl4N4OS/c1-2-3-8-30-20-27-26-18(28(20)13-5-7-15(22)17(24)10-13)11-25-19(29)14-6-4-12(21)9-16(14)23/h4-7,9-10H,2-3,8,11H2,1H3,(H,25,29)
- InChI Key: JLAQNSYVADPJQC-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)N1C(=NN=C1CNC(C1C=CC(=CC=1Cl)Cl)=O)SCCCC)Cl
Computed Properties
- Exact Mass: 503.992593g/mol
- Monoisotopic Mass: 501.995543g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 563
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 85.1Ų
N-{5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-ylmethyl}-2,4-dichlorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0507-3128-1mg |
N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide |
389070-82-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0507-3128-3mg |
N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide |
389070-82-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0507-3128-5μmol |
N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide |
389070-82-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0507-3128-10μmol |
N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide |
389070-82-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0507-3128-40mg |
N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide |
389070-82-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0507-3128-30mg |
N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide |
389070-82-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0507-3128-20mg |
N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide |
389070-82-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0507-3128-10mg |
N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide |
389070-82-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0507-3128-4mg |
N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide |
389070-82-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0507-3128-25mg |
N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide |
389070-82-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-{5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-ylmethyl}-2,4-dichlorobenzamide Related Literature
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
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Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
Additional information on N-{5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-ylmethyl}-2,4-dichlorobenzamide
N-{5-(Butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-ylmethyl}-2,4-dichlorobenzamide (CAS No. 389070-82-0)
N-{5-(Butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-ylmethyl}-2,4-dichlorobenzamide (CAS No. 389070-82-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazoles and is characterized by its unique structural features, including multiple chloro substituents and a butylsulfanyl group. These features contribute to its biological activity and make it a promising candidate for various pharmacological studies.
The molecular structure of N-{5-(Butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-ylmethyl}-2,4-dichlorobenzamide consists of a central triazole ring attached to a benzamide moiety. The presence of the butylsulfanyl group and multiple chloro substituents imparts specific chemical and biological properties to the molecule. The triazole ring is known for its broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. The chloro substituents enhance the lipophilicity of the molecule, which can improve its cellular uptake and bioavailability.
Recent research has focused on the potential therapeutic applications of N-{5-(Butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-ylmethyl}-2,4-dichlorobenzamide. Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the growth of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2.
In addition to its antiproliferative effects, N-{5-(Butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-ylmethyl}-2,4-dichlorobenzamide has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N-{5-(Butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-ylmethyl}-2,4-dichlorobenzamide have also been studied to evaluate its suitability as a therapeutic agent. Research has shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The compound is metabolized primarily by cytochrome P450 enzymes in the liver, with major metabolites being excreted in urine and feces.
To further understand the biological activity of N-{5-(Butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-ylmethyl}-2,4-dichlorobenzamide, several structure-activity relationship (SAR) studies have been conducted. These studies have identified key structural features that are crucial for its biological activity. For example, the presence of the butylsulfanyl group was found to be essential for maintaining high antiproliferative activity against cancer cells. Substitution at other positions on the benzamide moiety also influenced the potency and selectivity of the compound.
In conclusion, N-{5-(Butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-ylmethyl}-2,4-dichlorobenzamide (CAS No. 389070-82-0) is a promising compound with diverse biological activities. Its potential applications in cancer therapy and anti-inflammatory treatments make it an important subject of ongoing research in medicinal chemistry. Further preclinical and clinical studies are warranted to fully explore its therapeutic potential and optimize its use in clinical settings.
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